Lipophilicity Modulation: LogP of 1.91 Confers an Intermediate Polarity Window Versus Acetyl Ester (LogP 2.74) and Free Acid (XLogP 2.3) Analogs
Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate exhibits a calculated LogP of 1.91 [1]. In comparison, the closest 7-O-acetyl analog (2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate, CAS 141573-62-8) has an experimentally determined LogP of 2.737 . The free carboxylic acid analog (2-[2-oxo-4-(trifluoromethyl)chromen-7-yloxy]acetic acid, PubChem CID 16431902) has a computed XLogP3 of 2.3 [2]. This places the target compound at a lipophilicity level intermediate between the more polar free acid and the significantly more lipophilic acetyl ester, with a 0.83 log unit difference from the acetyl ester representing an approximately 6.7-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.91 (calculated by Chemspace) |
| Comparator Or Baseline | 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate: LogP 2.737 (experimental); Free acid analog: XLogP3 2.3 (computed) |
| Quantified Difference | ΔLogP = -0.83 vs. acetyl ester (~6.7-fold lower partition coefficient); -0.39 vs. free acid (XLogP3) |
| Conditions | Calculated LogP (Chemspace); experimental LogP (chem960); computed XLogP3 (PubChem) |
Why This Matters
A 0.83 LogP unit difference corresponds to a ~6.7-fold change in lipid partitioning, which can alter membrane permeability, nonspecific protein binding, and in vivo distribution—making target identity critical for reproducible pharmacological screening outcomes.
- [1] Chemspace. Methyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate. CSSS00132559614. LogP: 1.91. Available at: https://chem-space.com/CSSS00132559614-7F5B60 View Source
- [2] PubChem. 2-[2-Oxo-4-(trifluoromethyl)chromen-7-yloxy]acetic acid. CID 16431902. XLogP3: 2.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16431902 View Source
